molecular formula C18H19NOS B14278285 N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide CAS No. 138850-13-2

N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide

Cat. No.: B14278285
CAS No.: 138850-13-2
M. Wt: 297.4 g/mol
InChI Key: GGPQACNVRURRSW-UHFFFAOYSA-N
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Description

N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is a complex organic compound that features a cyclopentene ring attached to a phenyl group, which is further connected to a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide typically involves the cyclization of molecular ions of N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamides. This process can be initiated by electron impact, leading to the formation of substituted benzoxazines . The reaction conditions often involve the use of acid catalysts, such as hydrochloric acid or deuterium chloride, to facilitate the intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide involves the formation of reactive intermediates, such as carbenium ions, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of heterocyclic compounds . The pathways involved include intramolecular cyclization and electron impact ionization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide is unique due to its specific structural arrangement, which allows for a variety of chemical transformations and applications. Its ability to form stable heterocyclic compounds through cyclization reactions sets it apart from other similar compounds .

Properties

CAS No.

138850-13-2

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

N-[2-(cyclopenten-1-yl)phenyl]-4-methylbenzenesulfinamide

InChI

InChI=1S/C18H19NOS/c1-14-10-12-16(13-11-14)21(20)19-18-9-5-4-8-17(18)15-6-2-3-7-15/h4-6,8-13,19H,2-3,7H2,1H3

InChI Key

GGPQACNVRURRSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NC2=CC=CC=C2C3=CCCC3

Origin of Product

United States

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